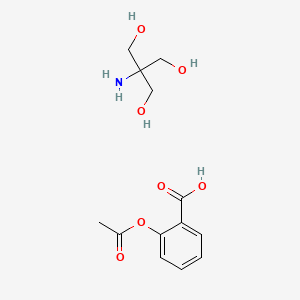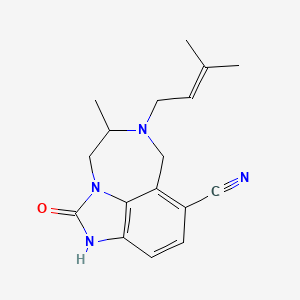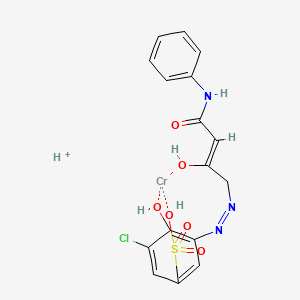
Hydrogen (5-((1-(anilinocarbonyl)-2-oxopropyl)azo)-3-chloro-4-hydroxybenzene-1-sulphonato(3-))chromate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrogen (5-((1-(anilinocarbonyl)-2-oxopropyl)azo)-3-chloro-4-hydroxybenzene-1-sulphonato(3-))chromate(1-) is a complex organic-inorganic hybrid compound It features a chromate core coordinated with an azo-linked aromatic system, which includes an anilinocarbonyl group, a chloro-hydroxybenzene moiety, and a sulphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen (5-((1-(anilinocarbonyl)-2-oxopropyl)azo)-3-chloro-4-hydroxybenzene-1-sulphonato(3-))chromate(1-) typically involves multiple steps:
Formation of the azo compound: This step involves the diazotization of aniline followed by coupling with 3-chloro-4-hydroxybenzenesulfonic acid under acidic conditions.
Introduction of the anilinocarbonyl group: The azo compound is then reacted with an appropriate acylating agent to introduce the anilinocarbonyl group.
Complexation with chromate: Finally, the resulting azo compound is complexed with a chromate source, such as potassium chromate, under controlled pH conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Hydrogen (5-((1-(anilinocarbonyl)-2-oxopropyl)azo)-3-chloro-4-hydroxybenzene-1-sulphonato(3-))chromate(1-) can undergo various chemical reactions, including:
Oxidation: The chromate core can participate in oxidation reactions, often acting as an oxidizing agent.
Reduction: The azo linkage can be reduced to form corresponding amines.
Substitution: The aromatic system can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium dithionite or zinc in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically require reagents like halogens (for halogenation) or nitric acid (for nitration) under controlled temperature and solvent conditions.
Major Products
Oxidation: Products may include various oxidized forms of the aromatic system.
Reduction: Reduction of the azo group yields corresponding aniline derivatives.
Substitution: Substituted aromatic compounds with different functional groups depending on the reagents used.
Scientific Research Applications
Hydrogen (5-((1-(anilinocarbonyl)-2-oxopropyl)azo)-3-chloro-4-hydroxybenzene-1-sulphonato(3-))chromate(1-) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: Investigated for its potential as a biological stain or marker due to its vibrant color.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in dyeing processes for textiles and as a pigment in paints and coatings.
Mechanism of Action
The mechanism of action of this compound involves its ability to participate in redox reactions due to the chromate core. The azo linkage can undergo reduction, leading to the formation of amines, which can interact with various biological targets. The sulphonate group enhances the solubility of the compound in aqueous environments, facilitating its use in different applications.
Comparison with Similar Compounds
Similar Compounds
Azo dyes: Compounds with similar azo linkages but different substituents.
Chromate complexes: Other chromate-based compounds with different ligands.
Sulphonated aromatic compounds: Compounds with sulphonate groups attached to aromatic systems.
Uniqueness
Hydrogen (5-((1-(anilinocarbonyl)-2-oxopropyl)azo)-3-chloro-4-hydroxybenzene-1-sulphonato(3-))chromate(1-) is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to participate in diverse chemical reactions and its vibrant color make it valuable in various scientific and industrial applications.
Properties
CAS No. |
85896-39-5 |
|---|---|
Molecular Formula |
C16H15ClCrN3O6S+ |
Molecular Weight |
464.8 g/mol |
IUPAC Name |
3-[[(Z)-4-anilino-2-hydroxy-4-oxobut-2-enyl]diazenyl]-5-chloro-4-hydroxybenzenesulfonic acid;chromium;hydron |
InChI |
InChI=1S/C16H14ClN3O6S.Cr/c17-13-7-12(27(24,25)26)8-14(16(13)23)20-18-9-11(21)6-15(22)19-10-4-2-1-3-5-10;/h1-8,21,23H,9H2,(H,19,22)(H,24,25,26);/p+1/b11-6-,20-18?; |
InChI Key |
SVQXRPZXTXUONV-DTFKDWKVSA-O |
Isomeric SMILES |
[H+].C1=CC=C(C=C1)NC(=O)/C=C(/CN=NC2=C(C(=CC(=C2)S(=O)(=O)O)Cl)O)\O.[Cr] |
Canonical SMILES |
[H+].C1=CC=C(C=C1)NC(=O)C=C(CN=NC2=C(C(=CC(=C2)S(=O)(=O)O)Cl)O)O.[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



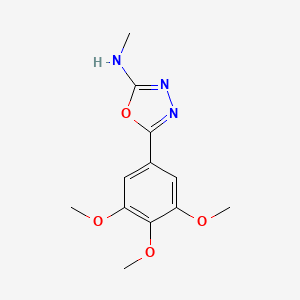
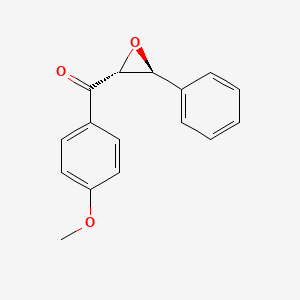

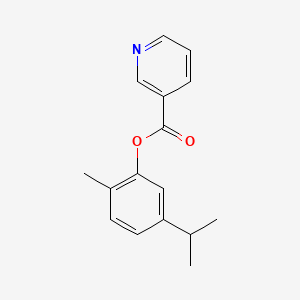
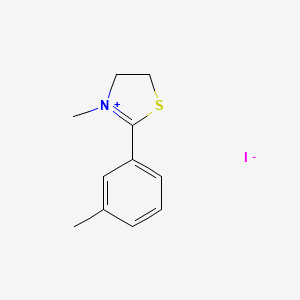
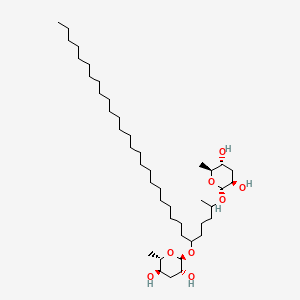
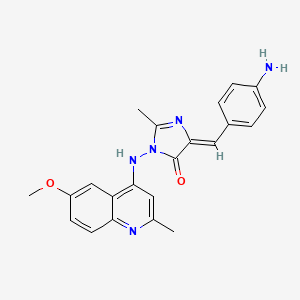
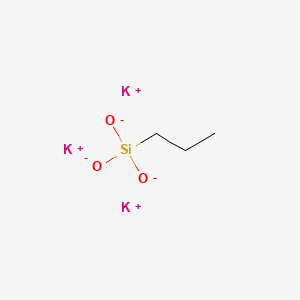

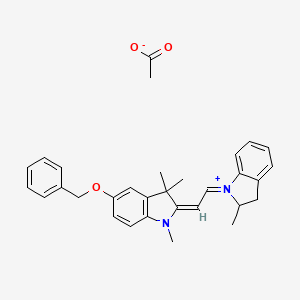
![4-amino-5-chloro-N-[[4-[(3-cyanophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide;oxalic acid](/img/structure/B12711940.png)
